N-(2,5-difluorophenyl)-4-ethoxybenzenesulfonamide
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Overview
Description
N-(2,5-difluorophenyl)-4-ethoxybenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-difluorophenyl)-4-ethoxybenzenesulfonamide typically involves the reaction of 2,5-difluoroaniline with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Oxidation and Reduction: The aromatic rings in the compound can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The presence of the sulfonamide group allows for coupling reactions with various electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Formation of substituted sulfonamides.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of reduced aromatic rings or amines.
Scientific Research Applications
Chemistry: N-(2,5-difluorophenyl)-4-ethoxybenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial agent. Its sulfonamide group is known to inhibit bacterial growth by interfering with folic acid synthesis.
Industry: The compound finds applications in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-4-ethoxybenzenesulfonamide involves the inhibition of bacterial enzymes involved in folic acid synthesis. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme, leading to a decrease in folic acid production and ultimately bacterial growth inhibition.
Comparison with Similar Compounds
- N-(2,5-difluorophenyl)-2-pyrazinecarboxamide
- 1-(2,5-difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one
- 4-(2,5-difluorophenyl)-N-methyl-2-phenyl-N-piperidin-4-yl-2,5-dihydro-1H-pyrrole-1-carboxamide
Comparison: N-(2,5-difluorophenyl)-4-ethoxybenzenesulfonamide is unique due to the presence of both the sulfonamide and ethoxy groups, which confer distinct chemical properties and biological activities. Compared to other similar compounds, it may exhibit different reactivity patterns and biological effects due to these structural differences.
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-4-ethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO3S/c1-2-20-11-4-6-12(7-5-11)21(18,19)17-14-9-10(15)3-8-13(14)16/h3-9,17H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUWTBZHFIYGTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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